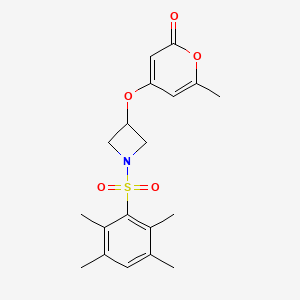
6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of azetidinone derivatives as described in the provided papers involves multi-step reactions starting with base compounds and proceeding through various chemical transformations. In the first paper, the synthesis begins with 3-methyl-1H-pyrazol-5(4H)-one, which is subjected to Betti’s condensation reaction with aldehydes and ammonia to yield a precursor compound. This intermediate is then further reacted with chloroacetic acid and POCl3 in the presence of triethylamine to form the final azetidinone derivatives . The second paper outlines a different synthetic route where 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one is reacted with benzene sulfonyl chloride in the presence of pyridine to produce phenyl sulfonyl pyrazoline derivatives . Both synthetic methods involve the use of reagents and catalysts to drive the formation of the azetidinone ring, a core structure in the target compounds.
Molecular Structure Analysis
The molecular structures of the synthesized azetidinone derivatives were confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) . These techniques provide information about the functional groups present and the chemical environment of the hydrogen atoms within the molecules, respectively. Elemental analysis was also employed to verify the composition of the compounds. The presence of the azetidinone ring, a four-membered cyclic amide, is central to the molecular structure and is expected to influence the chemical reactivity and biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are characterized by the formation of the azetidinone ring, which is a result of nucleophilic substitution reactions and condensation processes . The reactivity of the azetidinone ring is influenced by the presence of substituents on the ring and the adjacent phenyl rings, which can affect the electron density and steric hindrance around the reactive sites. The papers do not provide detailed mechanisms of the reactions, but it can be inferred that the reactions proceed through intermediates that facilitate the closure of the azetidinone ring.
Physical and Chemical Properties Analysis
While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, some inferences can be made based on the molecular structure and the presence of specific functional groups. The azetidinone derivatives are likely to exhibit polar characteristics due to the presence of the amide bond and sulfonyl groups, which can engage in hydrogen bonding and dipole-dipole interactions. These properties may influence the solubility of the compounds in various solvents and their interaction with biological targets. The antibacterial and antifungal activities of the compounds suggest that they can interact with microbial cells, possibly by interfering with cell wall synthesis or other vital processes .
属性
IUPAC Name |
6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S/c1-11-6-12(2)15(5)19(14(11)4)26(22,23)20-9-17(10-20)25-16-7-13(3)24-18(21)8-16/h6-8,17H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYIJFQYWWJTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)

![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)
![[(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002567.png)
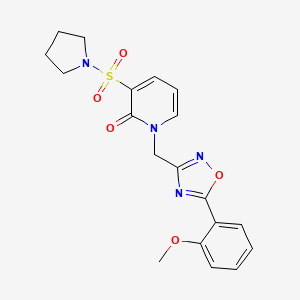

![Ethyl 2-amino-4,7-dihydro-5H-spiro[1-benzothiophere-6,2'-[1,3]dioxolane]-3-carboxylate](/img/structure/B3002572.png)
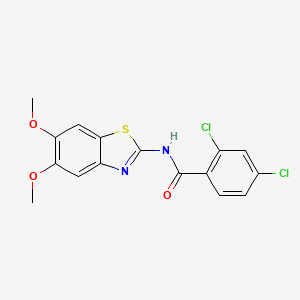
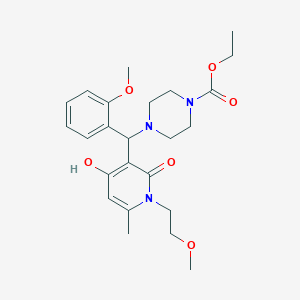
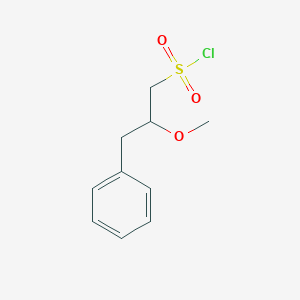
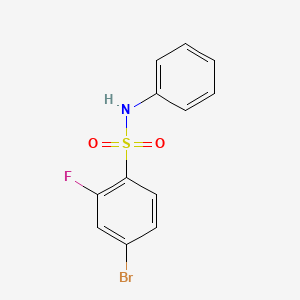

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)
![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)